molecular formula C6H4BrClN2O2 B13671732 2-Bromo-4-(chloromethyl)-5-nitropyridine CAS No. 1805519-06-5

2-Bromo-4-(chloromethyl)-5-nitropyridine

Cat. No.: B13671732
CAS No.: 1805519-06-5
M. Wt: 251.46 g/mol
InChI Key: ANVMWINVHRAMPO-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 4-(chloromethyl)-5-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-5-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-Bromo-4-(chloromethyl)-5-aminopyridine.

    Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-5-nitropyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-5-nitropyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Similar structure with a benzene ring instead of a pyridine ring.

    2-Bromo-4-chlorophenyl-2-bromobutanoate: Contains a similar bromo and chloro substitution pattern but with different functional groups.

    2-Bromo-4-chloroacetophenone: Another compound with a similar substitution pattern on a benzene ring.

Uniqueness

2-Bromo-4-(chloromethyl)-5-nitropyridine is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene rings. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

1805519-06-5

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

2-bromo-4-(chloromethyl)-5-nitropyridine

InChI

InChI=1S/C6H4BrClN2O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2H2

InChI Key

ANVMWINVHRAMPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])CCl

Origin of Product

United States

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